3-[2-(4-methoxyphenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide 3-[2-(4-methoxyphenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 862830-32-8
VCID: VC11880622
InChI: InChI=1S/C25H22N2O6/c1-30-16-11-13-17(14-12-16)32-15-22(28)27-23-18-7-3-5-9-20(18)33-24(23)25(29)26-19-8-4-6-10-21(19)31-2/h3-14H,15H2,1-2H3,(H,26,29)(H,27,28)
SMILES: COC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC
Molecular Formula: C25H22N2O6
Molecular Weight: 446.5 g/mol

3-[2-(4-methoxyphenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide

CAS No.: 862830-32-8

Cat. No.: VC11880622

Molecular Formula: C25H22N2O6

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(4-methoxyphenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide - 862830-32-8

Specification

CAS No. 862830-32-8
Molecular Formula C25H22N2O6
Molecular Weight 446.5 g/mol
IUPAC Name 3-[[2-(4-methoxyphenoxy)acetyl]amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C25H22N2O6/c1-30-16-11-13-17(14-12-16)32-15-22(28)27-23-18-7-3-5-9-20(18)33-24(23)25(29)26-19-8-4-6-10-21(19)31-2/h3-14H,15H2,1-2H3,(H,26,29)(H,27,28)
Standard InChI Key DFKWUWLDVBBJRE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC
Canonical SMILES COC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC

Introduction

Chemical Identity and Structural Features

3-[2-(4-Methoxyphenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide (CAS No. 862830-32-8) is a benzofuran-2-carboxamide derivative with a molecular formula of C25H22N2O6 and a molecular weight of 446.5 g/mol. The compound’s structure features a benzofuran ring system substituted at the C3 position with a 2-(4-methoxyphenoxy)acetamido group and at the C2 position with an N-(2-methoxyphenyl)carboxamide moiety. Key physicochemical properties include a logP value indicative of moderate lipophilicity, though specific experimental data remain unpublished.

Molecular Descriptors and Stereochemistry

The compound’s IUPAC name, 3-[[2-(4-methoxyphenoxy)acetyl]amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide, reflects its substitution pattern. Its achiral nature (as confirmed by the absence of stereoisomerism in reported data) simplifies synthetic and analytical workflows. The SMILES string (COC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC) and InChIKey (DFKWUWLDVBBJRE-UHFFFAOYSA-N) provide unambiguous identifiers for database searches.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC25H22N2O6
Molecular Weight446.5 g/mol
CAS Number862830-32-8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Topological Polar Surface Area101.9 Ų

Synthetic Routes and Methodological Advances

The synthesis of 3-[2-(4-methoxyphenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide leverages palladium-catalyzed C–H functionalization and transamidation chemistry, as detailed in recent methodological studies .

Directed C–H Arylation

The benzofuran scaffold is constructed via Pd-catalyzed C–H arylation using 8-aminoquinoline as a directing group. This strategy enables regioselective installation of aryl groups at the C3 position under mild conditions (e.g., Pd(OAc)2, Ag2CO3, 110°C) . For this compound, the 4-methoxyphenoxyacetyl group is introduced via coupling of 2-(4-methoxyphenoxy)acetyl chloride with the C3-amino intermediate.

Transamidation for Carboxamide Installation

The N-(2-methoxyphenyl)carboxamide group is appended via a one-pot, two-step transamidation protocol. Initial Boc protection of the amine intermediate is followed by aminolysis with 2-methoxyaniline, yielding the final product in 72–85% isolated yield . This method circumvents traditional peptide coupling reagents, enhancing atom economy.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
C–H ArylationPd(OAc)2, Ag2CO3, DMF, 110°C89
Boc ProtectionBoc2O, DMAP, MeCN, 60°C95
Transamidation2-Methoxyaniline, toluene, 60°C78

Spectroscopic Characterization and Analytical Data

Structural elucidation of 3-[2-(4-methoxyphenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide relies on NMR, IR, and HRMS analyses, though experimental spectra remain unpublished for this specific derivative. Analogous benzofuran-2-carboxamides exhibit characteristic signals:

  • 1H NMR: Aromatic protons (δ 6.8–7.9 ppm), methoxy groups (δ 3.7–3.9 ppm), and amide NH (δ 10.2–10.5 ppm) .

  • 13C NMR: Carbonyl carbons (δ 165–170 ppm), benzofuran C2 (δ 155–160 ppm) .

  • IR: Stretching vibrations for amide I (1640–1680 cm⁻¹) and C–O–C (1240–1270 cm⁻¹) .

Research Gaps and Future Directions

Despite its synthetic accessibility, 3-[2-(4-methoxyphenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide remains understudied pharmacologically. Priority areas include:

  • ADME Profiling: Predictive models estimate moderate blood-brain barrier permeability (logBB = −0.3) but require experimental validation.

  • Toxicology: Acute toxicity studies in rodent models are needed to establish safety margins.

  • Structure-Activity Relationships: Systematic modification of methoxy positioning (e.g., 3,4-dimethoxy vs. 4-methoxy) could optimize target selectivity.

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